N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate
Overview
Description
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate is a complex organic compound primarily used in the field of nucleoside chemistry. This compound is a derivative of adenosine, modified with benzoyl and methoxyphenyl groups, which enhances its stability and reactivity. It is often utilized in the synthesis of oligonucleotides and other nucleic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate typically involves multiple steps:
Protection of the Adenosine Base: The adenosine base is first protected with a benzoyl group to prevent unwanted reactions.
Attachment of Methoxyphenyl Groups: The 5’-hydroxyl group of the adenosine is then protected with bis(4-methoxyphenyl)phenylmethyl groups.
Formation of the Succinate Ester: Finally, the 3’-hydroxyl group is esterified with succinic anhydride to form the succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate has several scientific research applications:
Chemistry: Used in the synthesis of modified nucleosides and nucleotides for research in nucleic acid chemistry.
Biology: Employed in the study of DNA and RNA interactions, as well as in the development of nucleic acid-based probes and sensors.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the production of oligonucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate involves its interaction with nucleic acids. The compound can bind to DNA or RNA, affecting their structure and function. This interaction can inhibit the replication and transcription processes, making it useful in antiviral and anticancer research. The molecular targets include enzymes involved in nucleic acid metabolism, such as polymerases and nucleases.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-O-succinate: Similar in structure but lacks the methoxyphenyl groups.
N4-Benzoyl-2’-deoxy-5’-O-DMT-cytidine 3’-O-succinate: A cytidine derivative with similar protective groups.
DMT-2’-O-Methyl-rA (bz) Phosphoramidite: A related compound used in RNA synthesis with a methyl group at the 2’-position.
Uniqueness
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-deoxyadenosine 3’-O-succinate is unique due to the presence of both benzoyl and bis(4-methoxyphenyl)phenylmethyl groups, which enhance its stability and reactivity. This makes it particularly useful in the synthesis of complex nucleic acid derivatives and in applications requiring high stability and specificity.
Properties
IUPAC Name |
4-[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H39N5O9/c1-52-31-17-13-29(14-18-31)42(28-11-7-4-8-12-28,30-15-19-32(53-2)20-16-30)54-24-34-33(56-37(50)22-21-36(48)49)23-35(55-34)47-26-45-38-39(43-25-44-40(38)47)46-41(51)27-9-5-3-6-10-27/h3-20,25-26,33-35H,21-24H2,1-2H3,(H,48,49)(H,43,44,46,51)/t33-,34+,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOXXMLUVYPGV-BMPTZRATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)OC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H39N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225401 | |
Record name | N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74405-42-8 | |
Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-(hydrogen butanedioate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74405-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074405428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxyadenosine 3'-O-succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine 3'-O-succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.753 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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